Cas no 892558-53-1 (methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate)

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate
- 2H-1-Benzopyran-3-acetic acid, 5-methoxy-4,7-dimethyl-2-oxo-, methyl ester
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- MDL: MFCD08741834
- インチ: 1S/C15H16O5/c1-8-5-11(18-3)14-9(2)10(7-13(16)19-4)15(17)20-12(14)6-8/h5-6H,7H2,1-4H3
- InChIKey: APSIZFDHWDCUSG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(C)=CC(OC)=C2C(C)=C1CC(OC)=O
methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 1090021-500MG |
methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 95% | 500MG |
$375 | 2023-07-06 | |
OTAVAchemicals | 1090021-100MG |
methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 95% | 100MG |
$250 | 2023-07-06 | |
A2B Chem LLC | AU33428-100mg |
methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 95% | 100mg |
$478.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389868-500mg |
Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 98% | 500mg |
¥7781.00 | 2024-04-26 | |
A2B Chem LLC | AU33428-250mg |
methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 95% | 250mg |
$534.00 | 2024-04-19 | |
OTAVAchemicals | 1090021-250MG |
methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 95% | 250MG |
$300 | 2023-07-06 | |
A2B Chem LLC | AU33428-500mg |
methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 95% | 500mg |
$617.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389868-1g |
Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate |
892558-53-1 | 98% | 1g |
¥9853.00 | 2024-04-26 |
methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetateに関する追加情報
Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS No. 892558-53-1): A Comprehensive Overview
Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate, with the CAS number 892558-53-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the chromene class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 5-methoxy, 4,7-dimethyl, and 2-oxo substituents, contribute to its unique chemical properties and biological interactions.
The chromene core of Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a key structural motif that has been extensively studied for its pharmacological effects. Chromenes are widely recognized for their role in various biological processes, including antioxidant, anti-inflammatory, and antimicrobial activities. The presence of the 5-methoxy group enhances the electron density on the chromene ring, which can influence its reactivity and interaction with biological targets. Additionally, the 4,7-dimethyl substituents contribute to the stability of the molecule and may play a role in modulating its biological activity.
The 2-oxo group in Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate introduces a carbonyl functionality, which can participate in hydrogen bonding and other forms of non-covalent interactions with biological molecules. This feature makes the compound a promising candidate for drug development, as it can potentially interact with enzymes and receptors in a targeted manner. The combination of these structural elements suggests that this compound may exhibit multiple biological activities simultaneously.
In recent years, there has been growing interest in chromene derivatives due to their potential applications in treating various diseases. For instance, studies have shown that chromenes can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. These effects are particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders. Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been investigated for its potential to modulate these pathways, offering a new avenue for therapeutic intervention.
The synthesis of Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the condensation of resorcinol derivatives with acetic anhydride or other carbonyl compounds to form the chromene core. Subsequent functionalization with methyl groups and methoxy groups introduces the characteristic substituents that define the compound's structure. The final step often involves purification techniques such as recrystallization or column chromatography to obtain high-purity material suitable for further studies.
The pharmacological properties of Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate have been explored in various preclinical studies. These studies have demonstrated that the compound can exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide and prostaglandins. Additionally, preliminary data suggest that it may have antioxidant properties, which could be beneficial in protecting against cellular damage caused by reactive oxygen species.
The potential therapeutic applications of Methyl 2-(5-methoxy-4,7-dimethyl-oxygen atom-containing chromenone derivative) are broad and include conditions such as inflammation-related diseases, neurodegenerative disorders, and even certain types of cancer. The ability of this compound to interact with multiple biological targets makes it an attractive candidate for developing novel drug therapies. Further research is needed to fully elucidate its mechanism of action and to assess its safety and efficacy in clinical settings.
In conclusion, Methyl 2-(5-methoxy-oxygen atom-containing chromenone derivative) (CAS No. 89255853) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of substituents and functional groups contributes to its diverse range of biological activities. As research continues to uncover new therapeutic targets and mechanisms, compounds like Methyl 2-(5-methoxy-oxygen atom-containing chromenone derivative) are likely to play an increasingly important role in the development of new treatments for various diseases.
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